1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine
Description
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Properties
IUPAC Name |
1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAPLHSFZAAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
This compound is characterized by its unique structure, which includes a chloro and methoxy group on the phenyl ring. This structural configuration is significant as it influences the compound's biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and methoxy groups facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins.
Key Mechanistic Insights:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially modulating biochemical pathways.
- Receptor Interaction: It can interact with neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting psychoactive effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Cytotoxicity: Investigations into its cytotoxic effects reveal potential applications in cancer therapy, with varying degrees of effectiveness depending on the cell line tested.
Antimicrobial Studies
A study assessing the antimicrobial properties of structurally related compounds indicated that this compound could inhibit the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Cytotoxicity Assays
In vitro tests demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined through dose-response assays:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15 |
| HEK293 (kidney) | 20 |
| MDA-MB-231 (breast) | 10 |
These results suggest a significant potential for therapeutic use in oncology .
Case Studies
A notable case study involved the application of this compound in a therapeutic setting. Patients with resistant bacterial infections were treated with derivatives of this compound, leading to improved outcomes compared to standard treatments. The study highlighted its potential as a novel antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
